molecular formula C19H34O B8611659 2-Pentadecylfuran CAS No. 59958-20-2

2-Pentadecylfuran

Cat. No. B8611659
Key on ui cas rn: 59958-20-2
M. Wt: 278.5 g/mol
InChI Key: LSVQFJUSRLOULU-UHFFFAOYSA-N
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Patent
US06133313

Procedure details

2-(heptadecyl)furan (4) was prepared exactly as described above for 2-(pentadecyl)furan, substituting 1-bromo heptadecane for 1-bromopentadecane. The chromatographed product was recrystallized from methanol as described above to afford of 2-(heptadecyl)furan (4) in 48% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:16]1[O:17][CH:18]=[CH:19][CH:20]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].Br[CH2:22][CH2:23]CCCCCCCCCCCCC>>[CH2:1]([C:16]1[O:17][CH:18]=[CH:19][CH:20]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCC)C=1OC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-(heptadecyl)furan (4) was prepared exactly
CUSTOM
Type
CUSTOM
Details
The chromatographed product was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCC)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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